Methyl 5-anilino-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-anilino-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring substituted with an aniline group and a methyl ester group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-anilino-1,3-thiazole-4-carboxylate typically involves the reaction of aniline with thiazole-4-carboxylic acid derivatives. One common method includes the condensation of aniline with methyl 2-bromo-1,3-thiazole-4-carboxylate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-anilino-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under strong oxidative conditions.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Electrophiles such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can yield amines.
Scientific Research Applications
Methyl 5-anilino-1,3-thiazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 5-anilino-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The aniline group may enhance binding affinity through hydrogen bonding or π-π interactions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-1,3-thiazole-4-carboxylate
- Ethyl 5-anilino-1,3-thiazole-4-carboxylate
- 5-Anilino-1,3-thiazole-4-carboxylic acid
Uniqueness
Methyl 5-anilino-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both an aniline group and a methyl ester group on the thiazole ring provides a distinct set of properties compared to other similar compounds .
Properties
IUPAC Name |
methyl 5-anilino-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-15-11(14)9-10(16-7-12-9)13-8-5-3-2-4-6-8/h2-7,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKYHMCIKJMQDAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=N1)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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